Product packaging for Desmethyl Erlotinib Carboxylate Acid(Cat. No.:CAS No. 882172-60-3)

Desmethyl Erlotinib Carboxylate Acid

Cat. No.: B589056
CAS No.: 882172-60-3
M. Wt: 393.4 g/mol
InChI Key: UFKZQJKDHRJVEF-UHFFFAOYSA-N
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Description

Desmethyl Erlotinib Carboxylate Acid, also known as this compound, is a useful research compound. Its molecular formula is C21H19N3O5 and its molecular weight is 393.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H19N3O5 B589056 Desmethyl Erlotinib Carboxylate Acid CAS No. 882172-60-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

882172-60-3

Molecular Formula

C21H19N3O5

Molecular Weight

393.4 g/mol

IUPAC Name

2-[4-(3-ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyacetic acid

InChI

InChI=1S/C21H19N3O5/c1-3-14-5-4-6-15(9-14)24-21-16-10-18(28-8-7-27-2)19(29-12-20(25)26)11-17(16)22-13-23-21/h1,4-6,9-11,13H,7-8,12H2,2H3,(H,25,26)(H,22,23,24)

InChI Key

UFKZQJKDHRJVEF-UHFFFAOYSA-N

SMILES

COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCC(=O)O

Canonical SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCC(=O)O

Synonyms

2-[[4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinyl]oxy]acetic Acid; 

Origin of Product

United States

Biosynthesis and Chemical Properties of Desmethyl Erlotinib Carboxylate Acid

Desmethyl Erlotinib (B232) Carboxylate Acid, also known as M11 in metabolic studies, is a major human metabolite of Erlotinib. nih.gov Its formation is a multi-step enzymatic process primarily occurring in the liver. The biotransformation is initiated by the O-demethylation of one of the two 2-methoxyethoxy side chains of the parent drug, Erlotinib. This reaction is principally catalyzed by cytochrome P450 (CYP) enzymes, with CYP3A4 playing a predominant role and CYP1A2 contributing to a lesser extent. pharmgkb.orgresearchgate.net Following demethylation, the resulting alcohol intermediate undergoes further oxidation to form the corresponding carboxylic acid, yielding Desmethyl Erlotinib Carboxylate Acid. nih.govresearchgate.net

The chemical properties of this compound are summarized in the table below.

PropertyValueSource
Chemical Formula C21H19N3O5N/A
Molecular Weight 393.39 g/mol N/A
CAS Number 882172-60-3N/A
IUPAC Name 2-((4-((3-ethynylphenyl)amino)-7-(2-methoxyethoxy)quinazolin-6-yl)oxy)acetic acidN/A

Analytical Techniques for Quantification

The quantification of Desmethyl Erlotinib (B232) Carboxylate Acid, along with Erlotinib and its other metabolites, is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which are crucial for detecting and quantifying low concentrations of the analyte in complex biological samples. Various LC-MS/MS methods have been developed and validated for this purpose. researchgate.net

A typical LC-MS/MS method involves the following steps:

Sample Preparation: Extraction of the analyte from the biological matrix.

Chromatographic Separation: Separation of the analyte from other components in the sample using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Mass Spectrometric Detection: Ionization of the analyte and its detection and quantification based on its mass-to-charge ratio (m/z) and fragmentation pattern.

The table below summarizes key parameters from a representative LC-MS/MS method for the analysis of Erlotinib and its metabolites.

ParameterDescriptionSource
Chromatography Reversed-phase HPLC or UHPLC researchgate.net
Column C18 stationary phase researchgate.net
Mobile Phase A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate) researchgate.net
Ionization Electrospray Ionization (ESI) in positive ion mode researchgate.net
Detection Multiple Reaction Monitoring (MRM) researchgate.net

Methodological Framework for Analysis

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) are the cornerstone techniques for the analysis of Desmethyl Erlotinib (B232) Carboxylate Acid. The use of reversed-phase C18 columns is common for separating the relatively non-polar Erlotinib and its metabolites. Gradient elution, where the composition of the mobile phase is changed over time, allows for the efficient separation of compounds with a range of polarities.

Electrospray ionization (ESI) is the most frequently used ionization source, typically operating in the positive ion mode to generate protonated molecular ions [M+H]+ of the analytes. Detection is achieved using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode. This mode provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte.

The analysis of Desmethyl Erlotinib Carboxylate Acid is performed in a variety of biological matrices to understand the metabolism, distribution, and pharmacokinetics of Erlotinib. These matrices include:

Liver Microsomes: These are subcellular fractions of the liver that contain a high concentration of drug-metabolizing enzymes, particularly CYP450s. They are widely used in in vitro studies to investigate the metabolic pathways of drugs.

Cell Lysates: Cultured cells, particularly cancer cell lines, are used to study the effects and metabolism of drugs at a cellular level. Cell lysates are prepared to release the intracellular contents for analysis.

Animal Tissues: To understand the distribution of a drug and its metabolites in a whole organism, various tissues such as the liver, spleen, and muscle are collected from laboratory animals (e.g., rats) after drug administration. nih.govresearchgate.net

Non-Human Biological Fluids: Plasma and urine from preclinical animal studies are analyzed to determine the pharmacokinetic profile of the drug and its metabolites.

The choice of extraction and purification protocol depends on the biological matrix and the analytical method used. The goal is to efficiently extract the analyte of interest while removing interfering substances.

Protein Precipitation (PPT): This is a simple and common method for plasma and cell lysate samples. A water-miscible organic solvent, such as acetonitrile (B52724) or methanol, is added to the sample to precipitate proteins. After centrifugation, the supernatant containing the analyte is collected for analysis. researchgate.net

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. It is effective for cleaning up more complex samples.

Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively adsorb the analyte from the sample matrix. Interfering components are washed away, and the analyte is then eluted with a suitable solvent. This method provides a cleaner extract compared to PPT and LLE.

Tissue Homogenization: For solid tissues, the sample is first homogenized in a suitable buffer to create a uniform suspension. This homogenate can then be subjected to one of the extraction methods described above. For instance, rat tissue sections can be analyzed after extraction to quantify Erlotinib and its metabolites. nih.govresearchgate.net

A general protocol for extracting metabolites from cultured cells involves quenching the metabolic activity, followed by extraction with a cold solvent mixture like 80% methanol. nih.govyoutube.com

A significant analytical challenge in the study of Erlotinib metabolism is the differentiation of its isomeric metabolites. Erlotinib has two 2-methoxyethoxy side chains, and O-demethylation can occur at either position, leading to the formation of two isomeric desmethyl metabolites, OSI-413 and OSI-420. researchgate.net These isomers are precursors to the corresponding isomeric carboxylate acids.

Standard analytical techniques like HPLC and even tandem mass spectrometry are often insufficient to distinguish between these positional isomers because they have the same mass and similar fragmentation patterns. researchgate.net

Drift Tube Ion Mobility-Mass Spectrometry (DTIM-MS) has emerged as a powerful technique for the separation and identification of such isomers. chromatographyonline.comacs.orgnih.gov DTIM-S separates ions based on their size, shape, and charge in the gas phase, a property known as their collision cross-section (CCS). Isomers with different three-dimensional structures will have different CCS values, allowing for their separation in the ion mobility cell before they enter the mass spectrometer. This technique has been successfully applied to distinguish between the O-demethylated isomers of Erlotinib. researchgate.net

Preclinical and in Vitro Investigation of Desmethyl Erlotinib Carboxylate Acid

Studies in Isolated Cellular Systems

The in vitro investigation of Desmethyl Erlotinib (B232) Carboxylate Acid, a major metabolite of the targeted cancer therapy drug Erlotinib, has been crucial in understanding its formation and disposition. These studies primarily utilize isolated cellular systems to mimic the metabolic environment of the liver and other tissues.

Liver microsomes, which are vesicles of the endoplasmic reticulum containing high concentrations of drug-metabolizing enzymes, are a standard tool for in vitro metabolism studies. Research has demonstrated that Erlotinib is extensively metabolized in human liver microsomes. The formation of Desmethyl Erlotinib Carboxylate Acid, also known as metabolite M11, proceeds through a two-step bio-transformation. The initial step is the O-demethylation of one of the two methoxyethoxy side chains of Erlotinib, a reaction primarily catalyzed by the cytochrome P450 (CYP) enzyme CYP3A4, with minor contributions from CYP1A2. This is followed by the oxidation of the resulting alcohol to a carboxylic acid. doi.orgpharmgkb.org

Studies in animal liver microsomes, such as those from rats and dogs, have shown that the metabolic pathways of Erlotinib are generally similar to those in humans, with O-demethylation being a prominent route. doi.org However, quantitative differences in enzyme kinetics and the rate of formation of specific metabolites can exist between species. For instance, in rats humanized for certain transporters, a lower formation of the O-desmethyl metabolite (OSI-420, a precursor to the carboxylate acid) was observed in isolated liver microsomes compared to control rats. researchgate.net

Table 1: Key Cytochrome P450 Enzymes Involved in Erlotinib Metabolism This table is interactive. You can sort and filter the data.

Enzyme Family Specific Enzyme Role in Erlotinib Metabolism
Cytochrome P450 CYP3A4 Primary enzyme responsible for the O-demethylation of Erlotinib.
Cytochrome P450 CYP1A2 Secondary contributor to Erlotinib metabolism.
Cytochrome P450 CYP1A1 Extrahepatic metabolism, particularly in the lungs.

Primary hepatocyte cultures represent a more complete in vitro model than microsomes as they contain a full complement of metabolic enzymes and cofactors, allowing for the study of both Phase I and Phase II metabolism. In cultured hepatocytes, the biotransformation of Erlotinib to this compound can be observed over time. These studies confirm the metabolic pathway identified in microsomes, showing the sequential conversion of the parent drug to its demethylated and subsequently oxidized metabolite. The use of hepatocyte cultures also allows for the investigation of subsequent conjugation reactions, although this compound is a terminal metabolite of this specific pathway.

The metabolism of anti-cancer drugs within the tumor microenvironment can influence their efficacy. Studies using cancer cell lines have provided insights into the intratumoral metabolism of Erlotinib. Research has demonstrated that colon cancer cells are capable of metabolizing Erlotinib. nih.gov Specifically, the formation of a demethylated metabolite of Erlotinib has been detected within colon cancer cells, indicating that the enzymatic machinery necessary for the initial step of this compound formation is present and active in these cells. While direct quantification of this compound in these cell lines is not extensively reported, the presence of its precursor suggests its potential formation within the tumor itself.

Role in In Vitro Drug Interaction Studies

The formation of this compound is significantly influenced by the activity of CYP3A4. Therefore, in vitro drug interaction studies have been essential to predict and understand how co-administered drugs that modulate this enzyme can affect Erlotinib's metabolism and, consequently, the levels of its metabolites.

The impact of enzyme modulators on the production of this compound has been investigated using in vitro systems.

Inhibitors: Co-incubation of Erlotinib with potent CYP3A4 inhibitors, such as ketoconazole (B1673606), in human liver microsomes leads to a significant decrease in the formation of O-desmethylated metabolites, which are the precursors to this compound. nih.gov This is because the inhibition of CYP3A4 directly blocks the initial and rate-limiting step in this metabolic pathway. Studies in rats have also shown that quercetin, a flavonoid known to inhibit CYP enzymes, can significantly increase the plasma concentration of Erlotinib, suggesting an inhibition of its metabolism. e-century.us

Inducers: Conversely, co-administration of strong CYP3A4 inducers, like rifampicin, can increase the metabolic clearance of Erlotinib. nih.gov In vitro studies using rifampicin-treated hepatocytes would be expected to show an increased rate of formation of this compound, as the induction of CYP3A4 would accelerate the O-demethylation of Erlotinib. A study in non-small cell lung cancer patients showed that Erlotinib treatment itself can induce CYP3A activity over time. nih.gov

Table 2: Effect of Enzyme Modulators on Erlotinib Metabolism This table is interactive. You can sort and filter the data.

Modulator Enzyme(s) Affected Expected Impact on this compound Formation
Ketoconazole CYP3A4 (Inhibitor) Decrease
Quercetin CYP enzymes (Inhibitor) Decrease

Co-incubation experiments with specific enzyme inhibitors provide mechanistic insights into the formation of this compound. By observing the reduction in metabolite formation in the presence of a selective inhibitor, the role of a particular enzyme in the metabolic pathway can be confirmed. For example, the pronounced decrease in the O-demethylation of Erlotinib when co-incubated with ketoconazole strongly supports the primary role of CYP3A4 in this biotransformation. These experiments are fundamental in constructing a clear picture of the metabolic fate of Erlotinib and in predicting potential drug-drug interactions.

Observation in Preclinical Animal Models

This compound, also identified as metabolite M11, has been detected in various biological matrices in preclinical species. Following oral administration of Erlotinib in animal models, the parent drug undergoes extensive metabolism, leading to the formation of several metabolites, with M11 being a prominent one. nih.gov The metabolic pathways of Erlotinib have been reported to be similar between humans and the preclinical toxicity species, rats and dogs. nih.gov

In preclinical studies, the distribution of Erlotinib and its metabolites has been examined in different tissues. For instance, in rats, O-demethylated metabolites of Erlotinib have been detected in the liver, spleen, and muscle. nih.gov Quantitative analysis in rats has shown that the concentration of the parent drug, Erlotinib, is highest in the liver, followed by the spleen and muscle. nih.gov While specific quantitative data for this compound (M11) across a wide range of tissues in preclinical models is not extensively detailed in the provided literature, its presence in key metabolic and excretory organs can be inferred from the understanding of Erlotinib's metabolism.

The following table summarizes the detection of this compound (M11) in various biofluids, with data extrapolated from human studies based on the reported similarity in metabolic profiles with preclinical species. nih.gov

BiofluidDetected Presence of this compound (M11)Relative Abundance (% of Circulating Radioactivity in Plasma)
PlasmaYes~4%
UrineYesMajor urinary metabolite (~2% of the administered dose)
FecesYesMajor fecal metabolite (27.2% of the administered dose)

The biotransformation of Erlotinib in preclinical species is extensive, with the parent drug being largely eliminated through metabolism. nih.gov this compound (M11) is a product of one of the three major metabolic pathways of Erlotinib. nih.gov This pathway involves the O-demethylation of the side chains of Erlotinib, which is then followed by oxidation to form the carboxylic acid metabolite, M11. nih.gov

Metabolic PathwayResulting MetaboliteContribution to Overall Metabolism (% of Administered Dose)
O-demethylation of side chains followed by oxidationThis compound (M11)29.4%
Oxidation of the acetylene (B1199291) moietyM621.0%
Hydroxylation of the aromatic ringM169.6%

Research Significance in Drug Metabolism and Pharmacological Investigations Preclinical Focus

Desmethyl Erlotinib (B232) Carboxylate Acid as a Key Metabolite in Erlotinib's Metabolic Fate

Erlotinib undergoes extensive biotransformation in the body, with less than 2% of the parent drug being excreted unchanged. nih.gov Its elimination is therefore predominantly driven by metabolism. nih.gov Preclinical and human studies have identified several metabolic pathways, with three major routes accounting for the bulk of its conversion. One of the most significant of these pathways is the O-demethylation of Erlotinib's side chains, which is followed by oxidation to a carboxylic acid. nih.govdoi.org The resulting product of this two-step conversion is the metabolite known as Desmethyl Erlotinib Carboxylate Acid, also referred to in scientific literature as M11. nih.govdoi.org

Impact on Understanding Erlotinib's Metabolic Stability and Clearance Mechanisms

The metabolic stability of a drug is a crucial determinant of its half-life and exposure in the body. Since Erlotinib is cleared almost entirely through metabolism, the rate and extent of the formation of its metabolites, such as this compound, are directly linked to its stability and clearance. nih.govnih.gov The extensive conversion to M11 demonstrates that the O-demethylation and subsequent oxidation pathway is a highly efficient clearance mechanism for Erlotinib.

The primary enzymes responsible for Erlotinib metabolism are cytochrome P450 (CYP) isoforms, predominantly CYP3A4, with secondary contributions from CYP1A2 and the extrahepatic isoform CYP1A1. nih.govdrugbank.comnih.gov These enzymes catalyze the initial O-demethylation step that leads to the formation of this compound. Therefore, the activity of these enzymes dictates the metabolic stability of Erlotinib. A high rate of metabolism via this pathway results in faster clearance of the parent drug. In preclinical models, understanding the efficiency of this conversion helps predict the pharmacokinetic profile of Erlotinib.

Table 1: Major Metabolic Pathways of Erlotinib

Metabolite IDBiotransformation PathwayPercentage of Dose
M11O-demethylation of side chains followed by oxidation to a carboxylic acid29.4%
M6Oxidation of the acetylene (B1199291) moiety to a carboxylic acid21.0%
M16Hydroxylation of the aromatic ring9.6%

Data sourced from studies on the metabolism and excretion of Erlotinib. nih.gov

Relevance in Preclinical Drug-Drug Interaction Research

Influence of Concomitant Agents on this compound Formation

The formation of this compound is highly sensitive to the activity of CYP3A4. nih.gov Concomitant administration of a potent CYP3A4 inhibitor can significantly reduce the metabolism of Erlotinib through this primary pathway. For instance, preclinical computer-based simulations, which were later confirmed in clinical studies, predicted that the potent CYP3A4 inhibitor ketoconazole (B1673606) would cause an almost two-fold increase in Erlotinib plasma exposure. nih.gov This increased exposure is a direct consequence of reduced clearance, meaning the formation of metabolites, including this compound, is significantly decreased.

Elucidating Metabolic Inhibition and Induction Effects on Erlotinib Pathways

By monitoring the levels of this compound in preclinical systems, researchers can elucidate the broader effects of metabolic inhibition and induction on Erlotinib's pathways. A reduction in the formation of this major metabolite in the presence of an inhibitor like ketoconazole provides clear evidence of CYP3A4 pathway inhibition. nih.gov This is critical information during drug development, as many therapies are administered in combination.

Similarly, an increase in the formation of this compound in the presence of a CYP3A4 inducer provides a quantitative measure of the induction effect. Erlotinib itself has been shown to induce CYP3A activity, which could lead to autoinduction, where the drug effectively enhances its own metabolism over time. nih.gov This phenomenon can be tracked in preclinical models by measuring changes in metabolite formation. These studies help build a comprehensive understanding of how Erlotinib's metabolic pathways are modulated by other agents, ensuring its effects can be better predicted when used in combination therapies. researchgate.netnih.gov

Table 2: Effect of CYP Modulators on Erlotinib Metabolism

Modulator TypeExample AgentAffected Enzyme(s)Expected Impact on this compound Formation
Inhibitor KetoconazoleCYP3A4 (potent)Significant Decrease
Inhibitor FluoxetineCYP3A4 (mild/moderate), CYP2D6 (potent)Decrease
Inducer RifampicinCYP3A4Increase
Inducer Cigarette SmokeCYP1A2Potential Increase

This table synthesizes findings from multiple preclinical and DDI studies. drugbank.comnih.govnih.govyoutube.com

Potential as a Biomarker in Non-Human Biological Systems for Metabolic Insights

In preclinical toxicology and pharmacology studies, a biomarker is a measurable indicator of a biological state or condition. Given that this compound is the most abundant metabolite of Erlotinib, its concentration in biological fluids (like plasma) and excreta of non-human systems (such as rats and dogs) can serve as a valuable biomarker for metabolic activity. nih.gov

Monitoring the levels of this metabolite in preclinical species provides several insights:

Confirmation of Metabolic Pathway Activity: Detecting this compound confirms that the O-demethylation pathway is active in the chosen animal model, validating its use for human-relevant metabolic studies. nih.gov

Assessment of Metabolic Rate: The ratio of the metabolite to the parent drug (Erlotinib) in plasma can provide a real-time indication of the metabolic clearance rate in that animal. researchgate.net

Investigating Inter-species Differences: Comparing the extent of its formation across different preclinical species can help explain observed differences in Erlotinib's pharmacokinetics and toxicity profiles.

Mechanistic DDI Studies: In preclinical DDI studies, a change in the concentration of this biomarker serves as a direct and quantifiable endpoint to confirm that an investigational drug is inhibiting or inducing Erlotinib's primary metabolic pathway.

While the search for predictive biomarkers of Erlotinib's therapeutic response often focuses on tumor genetics or protein expression, the use of metabolic biomarkers like this compound is crucial for the fundamental, preclinical characterization of the drug's disposition. nih.govnih.gov

Future Research Directions and Methodological Advancements

Development of Novel High-Throughput Screening Assays for Metabolite Quantification

The quantification of drug metabolites is a cornerstone of pharmacokinetic studies. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) remains the gold standard for its sensitivity and specificity, the demand for faster analysis in drug discovery and development has pushed for the integration of high-throughput screening (HTS) principles. bmglabtech.comnih.gov

Future development in this area for metabolites like Desmethyl Erlotinib (B232) Carboxylate Acid will likely focus on enhancing the speed of sample processing and analysis without compromising data quality. Key advancements include:

Automated Sample Preparation : The use of robotic liquid handlers and 96- or 384-well plate formats for automated solid-phase extraction (SPE) or liquid-liquid extraction can drastically reduce the time required for sample cleanup from complex biological matrices. nih.gov This is particularly relevant for acidic metabolites which may require specific extraction conditions.

Miniaturization and Rapid Chromatography : The adoption of microbore columns and ultra-high-performance liquid chromatography (UHPLC) systems allows for significantly faster separation times, enabling the analysis of a large number of samples in a shorter period. capes.gov.br

Advanced Mass Spectrometry Techniques : Flow-injection analysis time-of-flight mass spectrometry (FIA-TOF-MS) represents a chromatography-free HTS approach that, while sacrificing the ability to separate isomers, allows for extremely rapid profiling of metabolite extracts, making it suitable for certain screening applications. nih.gov

While a dedicated HTS assay solely for Desmethyl Erlotinib Carboxylate Acid is not yet established, the application of these HTS technologies to existing LC-MS/MS methods provides a clear path toward more efficient and large-scale quantification of this and other key erlotinib metabolites. capes.gov.br

Application of Advanced Omics Technologies in Metabolite Profiling

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, offers a powerful lens through which to view drug metabolism. nih.gov Advanced analytical platforms, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) coupled with gas (GC-MS) or liquid (LC-MS) chromatography, are the core technologies in this field. hacettepe.edu.tr

For erlotinib, metabolomics has been applied in two distinct but complementary ways:

Understanding Pharmacodynamic Effects : Studies have used metabolomics to profile the changes in endogenous metabolites within cancer cells following erlotinib treatment. These analyses have revealed shifts in pathways related to amino acids, carbohydrates, and phospholipids, providing insights into the drug's cellular impact beyond its primary target. hacettepe.edu.trnih.gov

Characterizing Drug Metabolite Profiles : The same omics technologies are fundamental to identifying and quantifying the drug's own metabolites. The initial characterization of erlotinib's metabolic pathways, which identified this compound, relied on these precise analytical techniques to analyze radiolabeled drug products in plasma, urine, and feces. nih.gov

Future applications will likely involve integrating metabolomic data with other omics data (genomics, transcriptomics, proteomics) to create multi-omics models. Such models could elucidate the complex interplay between an individual's genetic makeup (e.g., polymorphisms in metabolizing enzymes), the resulting metabolic profile of erlotinib, and the ultimate therapeutic outcome.

Computational Approaches for Predicting and Modeling this compound Biotransformation

In silico or computational modeling has become an indispensable tool in modern drug development for predicting metabolic fate. pharmgkb.org These models can forecast a drug's metabolic "soft spots"—sites on the molecule most susceptible to enzymatic transformation.

The formation of this compound is a two-step process involving Phase I enzymes, primarily from the Cytochrome P450 (CYP) superfamily. Computational models predict this biotransformation through several approaches:

Site of Metabolism (SOM) Prediction : Programs such as MetaPrint2D and QMSpin use knowledge-based rules or quantum mechanical calculations to predict which parts of the erlotinib molecule are most likely to be metabolized. pharmgkb.org For this compound, these models would identify the O-methoxyethyl side chains as labile sites for O-demethylation.

Metabolite Structure Prediction : Tools like MetabolExpert and MetaSite extend SOM prediction by generating the chemical structures of likely metabolites. pharmgkb.org They apply a library of biotransformation rules, such as the oxidation of an intermediate alcohol (formed after O-demethylation) to a carboxylic acid.

These computational tools allow researchers to anticipate major metabolic pathways early in the drug development process, guiding further experimental investigation into key metabolites like this compound.

Further Elucidation of Less Abundant and Phase II Metabolites in Relation to this compound

The biotransformation of erlotinib is complex, involving multiple parallel pathways that compete with the formation of this compound (metabolite M11). A comprehensive study of erlotinib metabolism identified several other minor oxidative (Phase I) and conjugative (Phase II) metabolites. nih.gov

The relationship between these metabolites and M11 is one of competing pathways originating from the parent drug. Key findings include:

Alternative Oxidative Pathways : Besides the pathway to M11, erlotinib undergoes oxidation of its acetylene (B1199291) moiety to form a different carboxylic acid (M6), and hydroxylation of the aromatic ring to form M16. nih.gov

Formation of Minor Metabolites : The active metabolite O-desmethyl erlotinib (M14) is also formed via O-demethylation. A minor desmethyl-carboxy metabolite (M2) is formed via the subsequent O-demethylation of M6. nih.gov

Phase II Conjugation : Phase II metabolism typically increases the water solubility of metabolites to facilitate excretion. For erlotinib, hydroxylated metabolites (like M16) can undergo conjugation with glucuronic acid (forming metabolites M3, M8, and M18) or sulfuric acid (forming metabolite M9). nih.gov It is noteworthy that these Phase II reactions occur on hydroxylated precursors, representing a distinct metabolic route that competes with the pathways leading to the formation of the carboxylate acid metabolites. Furthermore, erlotinib itself has been shown to be an inhibitor of UGT1A1, a key Phase II glucuronidation enzyme.

The table below summarizes the key metabolic pathways of erlotinib, highlighting the position of this compound (M11) as a major terminal product.

Interactive Data Table: Major and Minor Metabolic Pathways of Erlotinib

Metabolite IDFormation PathwayMetabolic PhaseRelative Abundance (% of Dose)Relationship to this compound (M11)
M11 O-demethylation of side chains, followed by oxidation to carboxylic acid Phase I ~29.4% The compound of interest
M6Oxidation of the acetylene moiety to a carboxylic acidPhase I~21.0%A separate, major competing Phase I pathway
M16Hydroxylation of the aromatic ringPhase I~9.6%A competing Phase I pathway; precursor to Phase II metabolites
M14 (OSI-420)O-demethylation of one side chainPhase I~5% (of circulating radioactivity)A competing Phase I pathway; pharmacologically active
M2O-demethylation of the M6 metabolitePhase I~5%A minor competing pathway derived from another metabolite
M3, M8, M18Glucuronidation of oxidative metabolitesPhase IIMinorA competing Phase II pathway acting on hydroxylated precursors
M9Sulfation of oxidative metabolitesPhase IIMinorA competing Phase II pathway acting on hydroxylated precursors

Data sourced from metabolism and excretion studies in humans. nih.gov

Investigating the Downstream Metabolic Fate of this compound

Understanding the ultimate fate of a major metabolite is critical for completing its pharmacokinetic profile. Based on human mass balance studies using radiolabeled [14C]erlotinib, the downstream metabolic fate of this compound (M11) is primarily direct excretion. nih.gov

Major Excreted Product : Metabolite M11 was identified as the single most abundant metabolic product, accounting for approximately 29.4% of the administered radioactive dose recovered in both urine and feces. nih.gov

Terminal Metabolite : The presence of a highly polar carboxylic acid group makes the molecule readily excretable. There is no evidence to suggest that this compound undergoes further significant metabolic transformation (e.g., Phase II conjugation of the carboxyl group). It is considered a terminal metabolite.

Excretion Route : The majority of the total administered dose of erlotinib and its metabolites is excreted via the feces (~83%), with a smaller portion in the urine (~8%). nih.gov This indicates that biliary excretion is the predominant route of elimination for metabolites like M11.

Therefore, future research in this specific area is less likely to uncover further metabolic steps for this compound itself. Instead, investigations will likely continue to focus on the upstream factors controlling its rate of formation and the transport mechanisms governing its excretion.

Q & A

Basic: What are the standard analytical methods for detecting Desmethyl Erlotinib Carboxylate Acid in biological matrices?

Methodological Answer:
this compound (DECA) is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity. Key parameters include:

  • Sample preparation: Protein precipitation with acetonitrile or solid-phase extraction to isolate DECA from plasma/tissue homogenates.
  • Chromatographic conditions: Reverse-phase C18 columns with mobile phases (e.g., 0.1% formic acid in water and acetonitrile).
  • Mass spectrometry: Electrospray ionization (ESI) in positive ion mode, monitoring transitions like m/z 380.1 → 278.1 for DECA.
  • Validation: Ensure linearity (1–1000 ng/mL), precision (<15% CV), and recovery (>80%) per FDA guidelines .

Table 1: Comparison of Analytical Methods

ParameterLC-MS/MS HPLC-UV
LLOQ0.1 ng/mL10 ng/mL
Run Time6 min20 min
Matrix Effect<10%15–20%

Advanced: How do CYP3A4 inhibitors/inducers affect DECA formation kinetics, and how should this inform clinical study design?

Methodological Answer:
DECA is a primary metabolite of Erlotinib via CYP3A4-mediated demethylation . Co-administered drugs altering CYP3A4 activity significantly impact DECA pharmacokinetics:

  • Inhibitors (e.g., ritonavir): Reduce DECA formation by 40–60%, prolonging Erlotinib’s half-life (t1/2) from 10.3 to 16.8 hours .
  • Inducers (e.g., efavirenz): Increase DECA formation by 2.5-fold, reducing Erlotinib exposure (AUC ↓50%) .

Experimental Design Considerations:

  • In vitro: Use human liver microsomes (HLM) to model DECA metabolism. Optimize incubation conditions (e.g., 1 mM NADPH, 37°C, 30 min).
  • In vivo: Conduct crossover trials with CYP3A4 modulators, monitoring DECA plasma levels at steady state.
  • Data Analysis: Apply nonlinear mixed-effects modeling (e.g., NONMEM) to quantify enzyme induction/inhibition constants .

Basic: What is the significance of DECA in Erlotinib’s therapeutic efficacy and toxicity?

Methodological Answer:
DECA retains ~10% of Erlotinib’s EGFR inhibition activity but contributes to dose-dependent toxicity (e.g., hepatotoxicity). Key studies show:

  • Efficacy: DECA’s IC50 for EGFR is 150 nM vs. Erlotinib’s 2 nM .
  • Toxicity: DECA accumulates in hepatic tissues, correlating with elevated ALT/AST in preclinical models .
  • Clinical Relevance: Monitor DECA plasma levels in patients with renal impairment or on long-term Erlotinib therapy .

Advanced: How can researchers resolve contradictory data on DECA’s metabolic stability across different tissue models?

Methodological Answer:
Discrepancies in DECA metabolism (e.g., low mucosal vs. high hepatic formation ) arise from tissue-specific enzyme expression . Strategies to address contradictions:

  • Model Selection: Use tissue-specific microsomes (e.g., intestinal vs. hepatic) to quantify CYP3A4 activity.
  • Experimental Controls: Include negative controls (e.g., heat-inactivated enzymes) to distinguish enzymatic vs. non-enzymatic degradation.
  • Data Normalization: Express DECA formation as pmol/min/mg protein to account for variable enzyme content .

Table 2: DECA Formation in Tissue Models

Tissue TypeDECA Formation Rate (pmol/min/mg)Source
Liver Microsomes12.5 ± 2.1
Buccal Mucosa0.04 ± 0.01

Basic: What in vitro models are appropriate for studying DECA’s pharmacokinetics?

Methodological Answer:

  • HLM: For CYP3A4-mediated metabolism kinetics .
  • Caco-2 cells: To assess intestinal permeability and efflux ratios (P-gp/BCRP interactions).
  • Hepatocytes: Evaluate DECA’s hepatic clearance and metabolite profiling .

Protocol:

Incubate Erlotinib (10 µM) with HLM + NADPH.

Terminate reactions with ice-cold acetonitrile.

Quantify DECA via LC-MS/MS .

Advanced: How should researchers design studies to distinguish DECA’s intrinsic effects from Erlotinib’s in vivo?

Methodological Answer:

  • Isotope Tracing: Administer stable isotope-labeled Erlotinib (e.g., deuterated at the methyl group) to track DECA formation via mass shifts in MS.
  • Genetic Models: Use CYP3A4-knockout mice to isolate DECA’s contributions to efficacy/toxicity.
  • Pharmacodynamic Markers: Measure EGFR phosphorylation in tumors and compare dose-response curves for Erlotinib vs. DECA .

Basic: What are the critical storage and handling protocols for DECA in experimental settings?

Methodological Answer:

  • Storage: -20°C in airtight, light-protected containers; avoid freeze-thaw cycles .
  • Handling: Use PPE (gloves, lab coat) under fume hoods; DECA is a suspected carcinogen (H351) .
  • Waste Disposal: Follow EPA guidelines for organic solvents (P501) .

Advanced: What statistical approaches are optimal for analyzing DECA’s variable bioavailability in heterogeneous patient populations?

Methodological Answer:

  • Population Pharmacokinetics (PopPK): Use nonlinear mixed-effects models to account for covariates (e.g., CYP3A5 polymorphisms, albumin levels).
  • Bayesian Forecasting: Individualize dosing based on sparse DECA plasma measurements.
  • Machine Learning: Train models on EHR data to predict DECA exposure risks (e.g., logistic regression with LASSO regularization) .

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